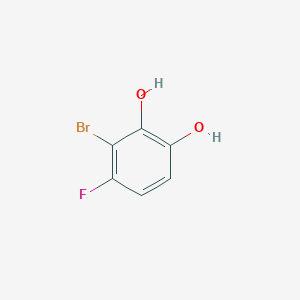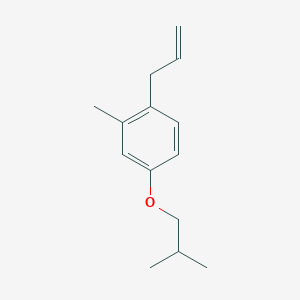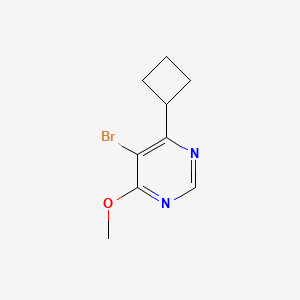
3-Bromo-4-fluorobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 and a molecular weight of 207.00 g/mol . This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups positioned ortho to each other. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluorocatechol (4-fluorobenzene-1,2-diol) using bromine or a bromine source under controlled conditions . The reaction proceeds as follows:
-
Bromination: : 4-Fluorocatechol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound.
C6H4(OH)2F+Br2→C6H3(OH)2BrF+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-1,2-benzoquinone.
Reduction: Formation of 3-Bromo-4-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluorobenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-fluorobenzene-1,2-diol
- 1-Bromo-3-fluorobenzene
- 4-Fluorocatechol
Uniqueness
3-Bromo-4-fluorobenzene-1,2-diol is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with two hydroxyl groups, allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives.
Propriétés
Formule moléculaire |
C6H4BrFO2 |
|---|---|
Poids moléculaire |
207.00 g/mol |
Nom IUPAC |
3-bromo-4-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4BrFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
Clé InChI |
IYEKHXCNXQMKSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)


![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)




![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)


